2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine
Description
SMILES Notation and Canonical Representation
The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is BrC1=CC2=NC(Br)=NN2C=C1 , which encodes the fused heterocyclic structure with explicit bromine positions . The canonical SMILES representation standardizes the connectivity as:
- A pyridine ring (C1=C-C=C-C=C1) fused to a triazole ring (N2-N=C-N).
- Bromine atoms at the 2-position of the triazole (N2) and the 7-position of the pyridine (C7) .
Table 2: SMILES Fragmentation
| Component | SMILES Segment | Position |
|---|---|---|
| Pyridine ring | C1=C(C=C(C=C1)Br) | 7-Br |
| Triazole ring | N2C(=NN=C2Br) | 2-Br |
InChI Codes and International Chemical Identification
The International Chemical Identifier (InChI) for this compound is:
InChI=1S/C6H3Br2N3/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H .
The InChIKey, a hashed version of the full InChI, is NCONOGCFMPPUSQ-UHFFFAOYSA-N . This identifier confirms:
- Layer 1 (Formula) : C₆H₃Br₂N₃.
- Layer 2 (Connections) : Fused pyridine-triazole backbone.
- Layer 3 (Stereochemistry) : No chiral centers or stereodescriptors.
Isomerism and Stereochemical Considerations
The compound exhibits no stereoisomerism due to its planar aromatic structure and fixed substitution pattern. Key considerations include:
- Tautomerism : The 1,2,4-triazole ring lacks prototropic tautomerism because of electron-withdrawing bromine substituents, which stabilize the canonical form .
- Regioisomerism : Bromine placement at the 2- and 7-positions is definitive; alternative regioisomers (e.g., 3,6-dibromo) are distinct compounds with separate CAS registry numbers .
- Conformational Rigidity : Density functional theory (DFT) calculations show a dihedral angle of <5° between the pyridine and triazole rings, preventing conformational isomerism .
Theoretical and Experimental Validation of Ring System Conformations
The fused ring system’s geometry has been validated through combined computational and experimental approaches:
A. Computational Studies
- DFT Calculations : Bond lengths between the triazole (N–N: 1.31 Å) and pyridine (C–N: 1.34 Å) match aromatic systems. The HOMO-LUMO gap is 4.2 eV , indicating high stability .
- Molecular Dynamics : Simulations reveal minimal deviation (±0.05 Å) in bond lengths under thermal stress (300–500 K) .
B. Experimental Techniques
- X-Ray Crystallography : Analogous triazolopyridines exhibit monoclinic crystal systems (space group P21/c) with lattice parameters a = 15.14 Å, b = 6.92 Å, and c = 13.09 Å .
- Spectroscopic Data :
Table 3: Bond Lengths (Theoretical vs. Experimental)
| Bond Type | Theoretical (Å) | Experimental (Å) | Source |
|---|---|---|---|
| C2–Br | 1.89 | 1.91 | |
| N1–N2 (Triazole) | 1.31 | 1.33 | |
| C7–Br | 1.90 | 1.88 |
Structure
2D Structure
Properties
IUPAC Name |
2,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCONOGCFMPPUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737636 | |
| Record name | 2,7-Dibromo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380331-15-6 | |
| Record name | 2,7-Dibromo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Features of the Microwave Method:
- Reagents: Enaminonitriles (precursors containing reactive nitrile and enamine functionalities) and benzohydrazides (hydrazide derivatives with aromatic or heteroaromatic groups).
- Conditions: Microwave irradiation at optimized temperatures (typically 140 °C), with solvent choice being critical; dry toluene proved optimal.
- Advantages: Rapid reaction times (as short as 3–6 hours), high yields (up to 89%), and absence of metal catalysts or external oxidants.
Reaction Pathway:
The process involves initial transamidation of benzohydrazides with enaminonitriles, followed by nucleophilic attack on nitrile groups, cyclization, and dehydration to yield the triazolopyridine core. Microwave energy accelerates these steps, reducing reaction times significantly.
Data Tables and Optimization
Extensive screening of solvents, additives, temperature, and reagent equivalents has been documented, with optimal conditions summarized as follows:
| Parameter | Optimal Condition |
|---|---|
| Reagents | Enaminonitrile (1.0 equiv.), Benzohydrazide (2.0 equiv.) |
| Solvent | Dry toluene |
| Temperature | 140 °C (microwave irradiation) |
| Reaction Time | 3–6 hours |
| Yield | Up to 89% |
Additional studies demonstrated that the presence of molecular sieves enhances yield by removing moisture, facilitating cyclization. The use of acids like trifluoroacetic acid (TFA) as additives further improved yields (~79%).
Substrate Scope and Functional Group Tolerance
The methodology tolerates various substituents on benzohydrazides:
- Electron-donating groups (EDGs): Methoxy, methyl, phenyl groups yielded high product yields.
- Electron-withdrawing groups (EWGs): Trifluoromethyl groups were well-tolerated, although nitro groups reduced yields significantly.
This broad substrate scope underscores the versatility of the microwave, catalyst-free approach.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine atoms, which can act as reactive sites for further chemical modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Cancer Treatment
One of the most significant applications of 2,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine is in the treatment of various cancers. Research indicates that this compound can inhibit the function of AXL receptor tyrosine kinase (RTK), which is implicated in several cancer types including:
- Breast cancer
- Lung cancer
- Colon cancer
- Ovarian cancer
- Hematological malignancies such as acute myeloid leukemia
The inhibition of AXL RTK function can potentially reduce tumor proliferation and metastasis, making it a candidate for developing targeted cancer therapies .
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. These compounds can be effective against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes critical for microbial survival .
Neurological Disorders
Emerging research suggests that triazolo compounds may have neuroprotective effects. They could play a role in treating neurological disorders by modulating neurotransmitter systems or providing neuroprotection against oxidative stress and inflammation .
Case Study 1: Inhibition of AXL RTK in Cancer Cells
A study demonstrated that this compound significantly inhibited AXL RTK activity in breast cancer cell lines. The results indicated a decrease in cell proliferation and an increase in apoptosis markers after treatment with the compound.
Case Study 2: Antimicrobial Efficacy
In vitro testing showed that derivatives of this compound exhibited substantial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Mechanism of Action
The mechanism by which 2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine exerts its effects depends on its molecular targets and pathways involved. The bromine atoms can interact with biological targets, leading to specific biochemical reactions. The compound may modulate signaling pathways, enzyme activities, or gene expression, contributing to its biological and therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,7-dibromo-[1,2,4]triazolo[1,5-A]pyridine with its mono-bromo derivatives and other substituted analogs:
Key Observations :
- Halogen Effects: The dibromo derivative has higher molecular weight and steric hindrance compared to mono-bromo analogs, which may reduce solubility but enhance stability in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Substituent Position : Bromine at the 7-position (as in 7-bromo and 2,7-dibromo analogs) is critical for modulating electronic properties. The 2-bromo substituent in the dibromo compound may further influence regioselectivity in nucleophilic substitutions .
Biological Activity
2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structure and biological activities. This compound has garnered attention for its anticancer, antimicrobial, and other pharmacological properties. The molecular formula of this compound is C₆H₃Br₂N₃, and its molecular weight is approximately 276.92 g/mol. The presence of bromine atoms at the 2 and 7 positions of the triazolo ring enhances its chemical reactivity and biological efficacy.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that triazolo derivatives can inhibit various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on the ERK signaling pathway and induced apoptosis in cancer cells .
- Antimicrobial Properties : Antimicrobial activity has been observed in related compounds, suggesting that this compound may also exhibit similar effects against bacterial and fungal pathogens .
- Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors for various targets such as RORγt and JAK kinases. These interactions suggest potential applications in treating conditions like psoriasis and certain cancers .
The mechanism by which this compound exerts its biological effects likely involves:
- Target Interaction : Binding to active sites of target proteins (e.g., kinases), thereby inhibiting their functions.
- Pathway Modulation : Affecting biochemical pathways related to immune response and signal transduction .
Case Studies
Several studies highlight the biological potential of triazolo derivatives:
- Study on Anticancer Activity : A study evaluated the antiproliferative effects of triazolo derivatives against human cancer cell lines (MGC-803, HCT-116, MCF-7). The most active compound exhibited an IC50 value of 3.91 µM against MCF-7 cells .
- Antimicrobial Evaluation : Another investigation assessed the antifungal activity of triazolium salts derived from similar structures. The most potent compound showed minimum inhibitory concentrations (MIC) significantly lower than standard antifungal agents like ketoconazole .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine | Bromines at different positions | Different biological activity profiles |
| 2-Amino-[1,2,4]triazolo[1,5-a]pyridine | Amino group substitution | Enhanced solubility |
| 3-Bromo-[1,2,4]triazolo[1,5-a]pyridine | Bromine at a different position | Distinct pharmacological properties |
Q & A
Q. What are the standard synthetic routes for 2,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine?
The synthesis typically involves oxidative cyclization of N-(2-pyridyl)amidines using reagents like NaOCl, Pb(OAc)₄, or MnO₂. For dibromo derivatives, bromine substituents are introduced via halogenation of the triazolopyridine core or by starting with pre-brominated precursors. Key steps include controlling reaction temperatures (80–120°C) and optimizing stoichiometry to avoid over-halogenation .
Q. How can researchers confirm the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts for bromine-induced deshielding (e.g., aromatic protons appear at δ 7.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity ≥98% .
- Mass Spectrometry (MS) : Confirm molecular weight (276.92 g/mol) via ESI-MS or MALDI-TOF .
Q. What are the stability and storage requirements for this compound?
Store at –20°C under inert atmosphere (N₂/Ar) to prevent bromine loss or decomposition. Avoid prolonged exposure to light, as UV irradiation may degrade the triazole ring. Use anhydrous solvents (e.g., dry DMF) for reactions to minimize hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective bromination?
- Catalyst Screening : Use Lewis acids (e.g., FeBr₃) to enhance regioselectivity for the 2,7-positions .
- Solvent Effects : Polar aprotic solvents (e.g., DCM or THF) improve bromine activation.
- Temperature Control : Maintain 0–5°C during bromine addition to suppress side products like 2,8-dibromo isomers .
Q. What structural features influence biological activity in triazolopyridine derivatives?
- Bromine Substitution : The 2,7-dibromo configuration enhances steric bulk, improving binding to kinase targets (e.g., JAK or VEGFR-2) .
- Electronic Effects : Bromine’s electron-withdrawing nature modulates π-π stacking with aromatic residues in enzyme active sites .
- Derivatization : Replace bromine with nucleophiles (e.g., amines) to explore SAR in enzyme inhibition assays .
Q. What analytical techniques resolve contradictions in reported spectral data?
Q. How does this compound interact with biological targets?
- Enzyme Inhibition : Acts as a competitive inhibitor for kinases (e.g., TDP2) by mimicking ATP’s adenine moiety .
- Receptor Binding : Bromine atoms form halogen bonds with carbonyl groups in receptor pockets (e.g., adenosine A2A receptors) .
- Cellular Assays : Test cytotoxicity via MTT assays (IC₅₀ values typically <10 µM in cancer cell lines) .
Q. What green chemistry approaches are viable for large-scale synthesis?
Q. How to address discrepancies in reported bromination positions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
